molecular formula C12H19NO3 B3032843 1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 566154-59-4

1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3032843
CAS No.: 566154-59-4
M. Wt: 225.28 g/mol
InChI Key: DSIJZEFRTBQDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . This compound is characterized by a cycloheptyl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of cycloheptanone with pyrrolidine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to achieve higher yields and purity.

Chemical Reactions Analysis

1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of 1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid is its role as an antimicrobial agent. Research indicates that this compound targets the enoyl-[acyl-carrier-protein] reductase enzyme in Mycobacterium tuberculosis, which is crucial for the biosynthesis of mycolic acids—essential components of the bacterial cell wall. This mechanism makes it a candidate for developing new anti-tuberculosis drugs, particularly against drug-resistant strains .

Drug Development

The compound has been studied for its pharmacological properties, showing promise in reducing drug development failure rates. Its ability to interact with biological targets suggests potential in creating new therapeutic agents . Additionally, its structural characteristics allow for modifications that can enhance efficacy and reduce side effects.

Biochemical Pathway Studies

This compound is utilized in studies focusing on fatty acid biosynthesis pathways. By inhibiting specific enzymes involved in these pathways, researchers can better understand metabolic processes and develop strategies to manipulate these pathways for therapeutic purposes .

Case Study 1: Antimycobacterial Activity

In a study published in PubMed, researchers evaluated the efficacy of this compound against Mycobacterium tuberculosis. The results indicated that the compound effectively inhibits the growth of resistant strains, highlighting its potential as a lead compound for new anti-tuberculosis therapies .

Case Study 2: Enzyme Inhibition

Another study investigated the compound's role as an inhibitor of enoyl-ACP reductase. The findings revealed that it competes effectively with natural substrates, providing insights into designing more potent inhibitors for therapeutic use .

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid: Contains a cyclopentyl group, making it smaller in size.

    1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic acid: Features a larger cyclooctyl group, which may affect its reactivity and properties. The uniqueness of this compound lies in its specific ring size and functional groups, which influence its chemical behavior and applications.

Biological Activity

1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid (CAS No. 566154-59-4) is a chemical compound characterized by its unique molecular structure, which includes a cycloheptyl group attached to a pyrrolidine ring with a carboxylic acid functional group. The molecular formula is C12H19NO3, with a molecular weight of 225.29 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar 5-oxopyrrolidine derivatives. For example, research involving A549 human lung adenocarcinoma cells demonstrated structure-dependent anticancer activity among various derivatives, suggesting that modifications to the core structure can significantly influence efficacy . Although direct studies on this compound are lacking, its structural similarity to these active compounds implies potential anticancer properties.

Antimicrobial Activity

The antimicrobial efficacy of pyrrolidine derivatives has been explored against multidrug-resistant pathogens. In particular, derivatives have shown activity against Gram-positive bacteria and fungi. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways . While specific data on this compound remains scarce, its structural characteristics suggest it could exhibit similar antimicrobial properties.

Comparative Analysis with Related Compounds

To better understand the potential biological activities of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberStructural Features
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid6304-56-9Cyclohexyl group instead of cycloheptyl
1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acidNot listedSmaller cyclopentyl group
1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic acid696647-85-5Larger cyclooctyl group

These comparisons indicate that variations in the size and nature of the substituents can significantly affect biological activity and chemical reactivity.

Case Study: Anticancer Activity Characterization

In a study assessing various pyrrolidine derivatives, compounds were tested for cytotoxicity against A549 cells using an MTT assay. The results indicated that certain modifications enhanced anticancer activity compared to standard treatments like cisplatin. This suggests that further exploration into the structure of this compound could yield valuable insights into its potential as an anticancer agent .

Case Study: Antimicrobial Screening

Another research effort focused on screening pyrrolidine derivatives for antimicrobial activity against resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The findings revealed that some derivatives exhibited significant antimicrobial effects, indicating that this compound may also possess similar properties worth investigating .

Q & A

Q. What are the optimized synthetic routes for 1-cycloheptyl-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis typically involves multi-step transformations starting from itaconic acid derivatives or pre-functionalized pyrrolidine precursors. For example, a parallel solution-phase approach can be employed, where intermediates like 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids are synthesized via sequential alkylation, cyclization, and oxidation steps . Key factors include:

  • Catalyst selection : Use of sodium acetate or acetic acid as catalysts during cyclization steps .
  • Temperature control : Reflux conditions (e.g., 2.5–3 hours in acetic acid) to ensure complete reaction progression .
  • Purification : Recrystallization from ethanol or acetic acid to achieve >95% purity .

Q. How can structural contradictions in NMR or mass spectrometry data be resolved during characterization?

Advanced Research Question
Discrepancies in spectral data (e.g., unexpected splitting in 1H^1H NMR or mismatched molecular ion peaks in MS) often arise from:

  • Tautomerism : The 5-oxopyrrolidine ring may exhibit keto-enol tautomerism, altering proton environments .
  • Stereochemical complexity : Diastereomeric byproducts can complicate 13C^13C NMR interpretations .
    Resolution strategies :
  • Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .
  • Compare experimental and computational spectra (DFT-based predictions) to validate assignments .

Q. What diastereoselective methods are effective for controlling stereochemistry in 5-oxopyrrolidine derivatives?

Advanced Research Question
Diastereoselectivity in pyrrolidine derivatives is achieved through:

  • Chiral auxiliaries : For example, (R)- or (S)-benzyl groups introduced during alkylation steps bias ring closure .
  • Asymmetric catalysis : Palladium or copper catalysts in coupling reactions (e.g., Suzuki-Miyaura) to control stereocenters .
  • Solvent effects : Polar aprotic solvents like DMF enhance stereochemical control during cyclization .

Q. How do reaction mechanisms differ between conventional and microwave-assisted synthesis of 5-oxopyrrolidine derivatives?

Advanced Research Question
Microwave-assisted synthesis reduces reaction times and improves yields by enhancing energy transfer:

  • Conventional methods : Require prolonged reflux (e.g., 12–24 hours) for cyclization .
  • Microwave methods : Achieve similar conversions in 30–60 minutes via rapid, uniform heating, minimizing side reactions like over-oxidation .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Basic Research Question
Common impurities include unreacted starting materials (e.g., cycloheptylamine) and oxidation byproducts. Analytical approaches include:

  • HPLC-MS : Using C18 columns with acetonitrile/water gradients and ESI-MS detection for sensitivity .
  • Tandem techniques : LC-NMR for structural elucidation of unknown impurities .

Q. How can computational modeling predict the pharmacological potential of this compound?

Advanced Research Question

  • Docking studies : Target enzymes like pyrroline-5-carboxylate reductase (PYCR1) to assess binding affinity .
  • ADMET profiling : Predict bioavailability and toxicity using QSAR models .

Q. What are the limitations of current synthetic routes in scaling up production for preclinical studies?

Advanced Research Question
Key bottlenecks:

  • Low diastereoselectivity : Requires costly chiral separations .
  • Yield optimization : Multi-step syntheses often result in cumulative losses (e.g., 56% yield in final steps ).
    Solutions :
  • Flow chemistry for continuous processing .
  • Enzymatic resolution to improve stereochemical purity .

Q. How does the compound interact with biological membranes in cellular uptake studies?

Advanced Research Question

  • LogP analysis : The compound’s moderate logP (~1.5) suggests passive diffusion through lipid bilayers .
  • Caco-2 assays : Measure permeability coefficients to predict oral bioavailability .

Q. What green chemistry principles can be applied to improve the sustainability of its synthesis?

Basic Research Question

  • Solvent substitution : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • Catalyst recycling : Recover palladium catalysts using magnetic nanoparticles .

Q. How do temperature and pH affect the stability of this compound in aqueous solutions?

Basic Research Question

  • Stability studies : The compound degrades above 40°C or at pH < 3, forming cycloheptylamine and succinic acid derivatives .
  • Storage recommendations : Lyophilized form at -20°C in amber vials to prevent photodegradation .

Properties

IUPAC Name

1-cycloheptyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11-7-9(12(15)16)8-13(11)10-5-3-1-2-4-6-10/h9-10H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIJZEFRTBQDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390521
Record name 1-cycloheptyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566154-59-4
Record name 1-cycloheptyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.